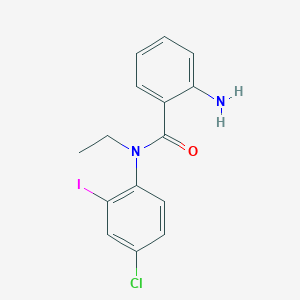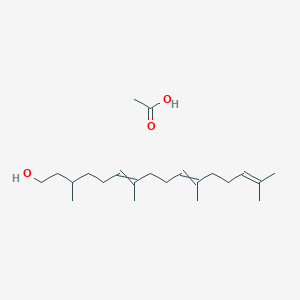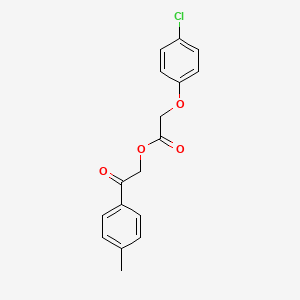
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with amino, chloro, and iodo groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Halogenation: The amino-substituted benzamide is subjected to halogenation to introduce chloro and iodo groups. This can be achieved using reagents like chlorine gas and iodine monochloride.
Alkylation: Finally, the compound is alkylated with ethyl groups using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize the overall production cost.
化学反応の分析
Types of Reactions
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen groups or to convert the amino group to an amine.
Substitution: Halogen groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
科学的研究の応用
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Benzamide, 2-amino-N-(4-chlorophenyl)-N-ethyl-: Lacks the iodine substitution, which may affect its reactivity and applications.
Benzamide, 2-amino-N-(4-iodophenyl)-N-ethyl-: Lacks the chlorine substitution, leading to different chemical properties.
Benzamide, 2-amino-N-(4-chloro-2-bromophenyl)-N-ethyl-: Substitutes iodine with bromine, which may alter its reactivity and biological activity.
Uniqueness
Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl- is unique due to the presence of both chloro and iodo groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable molecule in scientific research and industrial processes.
特性
CAS番号 |
826991-74-6 |
|---|---|
分子式 |
C15H14ClIN2O |
分子量 |
400.64 g/mol |
IUPAC名 |
2-amino-N-(4-chloro-2-iodophenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C15H14ClIN2O/c1-2-19(14-8-7-10(16)9-12(14)17)15(20)11-5-3-4-6-13(11)18/h3-9H,2,18H2,1H3 |
InChIキー |
GLPMAKMUBSZXRD-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)



![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)



![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)

